BH-Iaa

Auxin Signaling TIR1 Receptor Gene Expression

Dissecting auxin signaling demands precision-broad-spectrum inhibitors like TIBA or PCIB introduce confounding transport or anti-auxin effects. BH-IAA (CAS 1020201-82-4) is a specific TIR1 auxin receptor antagonist that directly blocks auxin perception at the receptor level, enabling clean dissection of TIR1-mediated signaling. • Specific TIR1 receptor blockade-no off-target transport disruption or broad anti-auxin activity • Reversible inhibition for controlled genetic screens isolating auxin perception mutants • Validated for endoreduplication induction & auxin reporter calibration (DR5::GUS, DII-VENUS) ≥98% HPLC purity; batch-specific CoA supplied with every order.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
Cat. No. B606062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBH-Iaa
SynonymsBH-IAA
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30N2O4/c1-21(2,3)27-20(26)22-13-9-5-4-6-11-16(19(24)25)17-14-23-18-12-8-7-10-15(17)18/h7-8,10,12,14,16,23H,4-6,9,11,13H2,1-3H3,(H,22,26)(H,24,25)
InChIKeyAWVCKFLATUTBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BH-IAA: TIR1-Specific Auxin Antagonist


BH-IAA (CAS 1020201-82-4) is a synthetic auxin antagonist characterized by an indole-3-acetic acid (IAA) backbone modified with a tert-butoxycarbonyl (Boc)-protected aminohexyl side chain [1]. It functions by specifically binding to and blocking the Transport Inhibitor Response 1 (TIR1) auxin receptor, thereby inhibiting TIR1-mediated auxin signaling [1][2]. Unlike broad-spectrum auxin transport inhibitors, BH-IAA offers a targeted approach to dissect auxin perception mechanisms, making it a valuable tool in plant biology research [3].

Why BH-IAA Cannot Be Replaced


Substituting BH-IAA with other auxin antagonists or transport inhibitors is scientifically invalid due to fundamentally different mechanisms of action and resulting phenotypes. BH-IAA is a specific TIR1 receptor antagonist, directly blocking auxin perception at the receptor level [1]. In contrast, compounds like p-chlorophenoxyisobutyric acid (PCIB) act as anti-auxins with a poorly defined mechanism, showing inconsistent effects across tissues [2], while 2,3,5-triiodobenzoic acid (TIBA) is an auxin transport inhibitor that disrupts polar auxin flow but does not prevent TIR1-mediated signaling [3]. Therefore, experimental outcomes are not interchangeable; the choice of inhibitor must be precisely aligned with the targeted step in the auxin pathway to ensure data integrity and reproducibility.

Quantitative Evidence for BH-IAA


TIR1 Antagonism vs. PEO-IAA

In a direct head-to-head comparison, BH-IAA and PEO-IAA, both TIR1 antagonists, were evaluated for their ability to inhibit IAA-induced DWF4::GUS activity in Arabidopsis seedlings. BH-IAA demonstrated a greater reduction in reporter activity relative to PEO-IAA at equivalent concentrations, indicating a higher efficacy in blocking TIR1-mediated transcriptional responses in this specific context [1].

Auxin Signaling TIR1 Receptor Gene Expression

Endoreduplication Induction

BH-IAA treatment of Arabidopsis MM2d suspension cells induces a quantifiable and significant increase in ploidy, a marker of endoreduplication. This specific effect is used to model and study the auxin-dependent switch from mitotic cell division to endocycling [1]. While other auxin antagonists like PCIB can affect cell division, they do not typically induce this well-defined, quantitative shift in ploidy profile, underscoring BH-IAA's unique utility in cell cycle research [2].

Cell Cycle Endoreduplication Developmental Biology

Receptor-Specific vs. Transport Inhibition

BH-IAA's specific TIR1-antagonism yields a more predictable and interpretable phenotype in root elongation assays compared to the pleiotropic effects of auxin transport inhibitors like TIBA. While TIBA induces severe, actin-dependent morphological changes that confound data interpretation, BH-IAA's effects are primarily linked to direct disruption of auxin signaling, allowing for clearer genotype-to-phenotype correlations in genetic studies [1].

Root Development Auxin Transport Phenotypic Screening

BH-IAA Application Scenarios


Dissecting Auxin Perception in Genetic Screens

BH-IAA is the ideal compound for genetic screens aiming to identify mutants specifically defective in TIR1-mediated auxin perception. Its specific receptor antagonism [1] allows researchers to apply a controlled and reversible block on auxin signaling, enabling the isolation of downstream signaling components without the confounding effects of transport disruption or broad-spectrum anti-auxin activity [2].

Quantitative Modeling of the Mitotic-to-Endocycle Transition

The reproducible induction of endoreduplication by BH-IAA [1] makes it an essential tool for labs investigating the molecular switch from mitosis to endocycling. This application is critical for understanding cell size regulation, ploidy-dependent growth, and developmental programs in specific tissues like trichomes and hypocotyls [1].

Calibrating Auxin-Responsive Reporter Systems

Given its well-characterized inhibition of IAA-induced gene expression [1], BH-IAA serves as an excellent control compound for calibrating and validating auxin-responsive reporter systems (e.g., DR5::GUS, DII-VENUS). Its use as a positive control for signal disruption ensures the dynamic range and specificity of the reporter line are accurately assessed [1].

Technical Documentation Hub

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32 linked technical documents
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